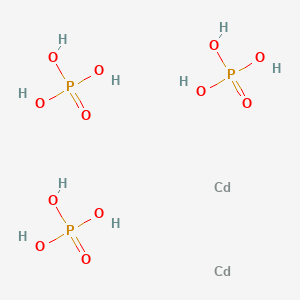

Phosphoric acid, cadmium salt

説明

特性

IUPAC Name |

cadmium;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.3H3O4P/c;;3*1-5(2,3)4/h;;3*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADIEZXPVDTBSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.[Cd].[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2H9O12P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930124 | |

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

518.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13847-17-1 | |

| Record name | Phosphoric acid, cadmium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013847171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--cadmium (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cadmium Phosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Landscape of Cadmium Phosphates

Cadmium phosphate is an inorganic compound that exists in several forms, most commonly as tricadmium orthophosphate, with the molecular formula Cd₃(PO₄)₂.[1][2] This compound, along with its related pyrophosphate (Cd₂P₂O₇) and various hydrated or basic forms, represents a family of materials with distinct structural and chemical characteristics.[1][3][4] While their inherent toxicity poses significant challenges, a thorough understanding of their properties is crucial for researchers in materials science, environmental science, and toxicology. For drug development professionals, knowledge of cadmium compounds is vital, primarily from a safety and toxicology perspective, but also in the context of nanotechnology, where cadmium-based quantum dots have been explored for imaging and therapeutic applications.[5][6]

This guide provides a comprehensive overview of the core physical and chemical properties of cadmium phosphate, synthesis protocols, characterization methodologies, and a critical discussion of its toxicological profile, offering a foundational resource for scientific and research applications.

Part 1: Core Physicochemical Properties

Cadmium phosphates are generally white, crystalline, or amorphous solids characterized by their high thermal stability and poor solubility in aqueous solutions.[1][7]

Physical Data Summary

The fundamental properties of the most well-characterized form, tricadmium orthophosphate (Cd₃(PO₄)₂), are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | Cd₃(PO₄)₂ | [1][8] |

| Molar Mass | 527.18 g/mol | [1][2] |

| Appearance | White, odorless solid/powder | [1][7][9] |

| Density | ~5.17 g/cm³ | [1] |

| Melting Point | ~1,500 °C (2,730 °F; 1,770 K) | [1][10][11] |

| Boiling Point | Decomposes at melting point | [2] |

| Solubility in Water | Insoluble | [1][10] |

| Solubility Product (Ksp) | 2.53 × 10⁻³³ | [1][2] |

| Solubility in Other Solvents | Soluble in mineral acids | [7] |

Crystal Structure and Polymorphism

The structural arrangement of cadmium phosphates dictates many of their properties.

-

Tricadmium Orthophosphate (β-Cd₃(PO₄)₂): The β-form of tricadmium orthophosphate crystallizes in the monoclinic system with the space group P2₁/n.[12][13] Its three-dimensional framework is constructed from isolated PO₄ tetrahedra linked to cadmium polyhedra.[12][13] The structure features two types of cadmium environments: six cadmium atoms are located in five-coordinate polyhedra, while the remaining three are in six-coordinate (octahedral) environments.[12][13] These polyhedra share edges and vertices to form a stable, dense framework.[12][13]

-

Cadmium Pyrophosphate (Cd₂P₂O₇): This compound is formed upon heating cadmium phosphate precursors.[1] It has a triclinic crystal structure.[4] The pyrophosphate anion (P₂O₇⁴⁻) features a bent P-O-P bond.[4] Like the orthophosphate, the cadmium cations are coordinated to oxygen atoms in five- and six-fold coordination.[4]

-

Hydrated and Basic Cadmium Phosphates: In aqueous synthesis, hydrated forms such as Cd₅H₂(PO₄)₄·4H₂O are often produced instead of the anhydrous orthophosphate.[1][14] Hydrothermal synthesis can also yield basic phosphates like dicadmium orthophosphate hydroxide (Cd₂(PO₄)OH) and pentacadmium bis(orthophosphate) tetrakis(hydroxide) (Cd₅(PO₄)₂(OH)₄), which adopt mineral-like structures.[3][15]

The structural relationship between these forms is critical; for instance, the hydrated precursor Cd₅H₂(PO₄)₄·4H₂O can be calcined to produce a mixture of cadmium phosphate and cadmium pyrophosphate.[1]

Part 2: Chemical Behavior and Reactivity

Reactivity Profile

Cadmium phosphate's chemical behavior is dominated by its insolubility and the nature of the phosphate anion.

-

Aqueous In-solubility: It is practically insoluble in water and neutral or basic solutions, which limits the bioavailability of cadmium from this salt under typical environmental conditions.[1][7]

-

Acid Solubility: It readily dissolves in strong mineral acids, such as hydrochloric acid (HCl) or nitric acid (HNO₃). This reaction breaks down the phosphate lattice, releasing soluble Cd²⁺ ions and forming phosphoric acid.[7]

-

Reaction: Cd₃(PO₄)₂(s) + 6H⁺(aq) → 3Cd²⁺(aq) + 2H₃PO₄(aq)[7]

-

-

Complex Formation: In phosphoric acid solutions, cadmium can form various phosphate complexes, which influences its solubility and reactivity in these specific media.[16][17]

Thermal Stability and Decomposition

Metal phosphates are generally known for their high thermal stability.[18]

-

Decomposition of Hydrated Precursors: Hydrated cadmium phosphates, when heated, first lose water molecules. Further heating of intermediate compounds like cadmium ammonium phosphate can lead to the formation of cadmium pyrophosphate (Cd₂P₂O₇) through the loss of ammonia and water.[19][20]

-

High-Temperature Decomposition: Tricadmium orthophosphate is stable up to its melting point of approximately 1,500 °C.[1][11] At this temperature, it begins to decompose into cadmium oxide (CdO) and various phosphorus oxides.[7] This high thermal stability is a result of the strong ionic bonds within the crystal lattice.

Part 3: Synthesis and Characterization Protocols

The method of synthesis directly controls the final product's phase, crystallinity, and morphology. Below are established protocols for preparing different forms of cadmium phosphate.

**3.1. Experimental Protocol 1: Solid-State Synthesis of Tricadmium Orthophosphate (Cd₃(PO₄)₂) **

This method is ideal for producing the anhydrous, crystalline β-Cd₃(PO₄)₂ powder.

-

Principle: A high-temperature reaction between a cadmium salt and a phosphate source drives the formation of the stable orthophosphate phase.

-

Step-by-Step Methodology:

-

Precursor Mixing: Thoroughly grind a stoichiometric mixture of cadmium chloride (3 moles) and diammonium phosphate (2 moles) using a mortar and pestle to ensure homogeneity.

-

Crucible Loading: Transfer the powdered mixture into a high-purity alumina crucible.

-

Calcination: Place the crucible in a programmable furnace. Heat the sample to 800 °C and hold for several hours to complete the reaction.[1] The reaction evolves ammonium chloride and hydrogen chloride as gaseous byproducts.[1]

-

Cooling and Recovery: Allow the furnace to cool slowly to room temperature to prevent thermal shock and cracking of the product.

-

Characterization: The resulting white powder can be analyzed using X-ray diffraction (XRD) to confirm the formation of the β-Cd₃(PO₄)₂ phase.[12]

-

Experimental Protocol 2: Aqueous Precipitation of Hydrated Cadmium Phosphate (Cd₅H₂(PO₄)₄·4H₂O)

This room-temperature method yields a hydrated precursor, often with interesting morphologies.[14]

-

Principle: The low solubility product of cadmium phosphate is exploited to precipitate it from an aqueous solution by mixing soluble cadmium and phosphate salts.

-

Step-by-Step Methodology:

-

Solution Preparation: Prepare two separate aqueous solutions: one of a soluble cadmium salt (e.g., cadmium acetate, Cd(CH₃COO)₂) and one of a soluble phosphate salt (e.g., disodium hydrogen phosphate, Na₂HPO₄).[14]

-

Precipitation: While stirring the cadmium acetate solution vigorously, add the sodium hydrogen phosphate solution dropwise. A white precipitate will form immediately.[14]

-

Aging: Continue stirring the suspension at room temperature for a set period (e.g., 30 minutes) to allow for particle growth and stabilization, a process often guided by Ostwald ripening.[14]

-

Isolation: Collect the precipitate by filtration or centrifugation.

-

Washing: Wash the collected solid several times with deionized water to remove unreacted ions and byproducts, followed by a final wash with ethanol to aid in drying.

-

Drying: Dry the final product in an oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.[19]

-

Generalized Synthesis Workflow Diagram

The following diagram illustrates the general steps involved in synthesizing cadmium phosphate materials, highlighting the divergence between high-temperature and aqueous routes.

Caption: General workflow for cadmium phosphate synthesis.

Key Characterization Techniques

-

X-ray Diffraction (XRD): The primary technique for identifying the crystalline phase and determining structural parameters like space group and lattice constants.[12][13]

-

Spectroscopy (FTIR/Raman): Infrared and Raman spectroscopy are used to confirm the presence of isolated phosphate (PO₄³⁻) or pyrophosphate (P₂O₇⁴⁻) groups by identifying their characteristic vibrational modes.[12]

-

Electron Microscopy (SEM/TEM): Scanning and transmission electron microscopy are employed to investigate the morphology, particle size, and microstructure of the synthesized powders.[12][13]

-

UV-Visible Spectroscopy: Used to study the optical properties, revealing an absorbance peak around 289 nm and a wide band gap energy of approximately 3.85 eV for β-Cd₃(PO₄)₂, indicating it is an insulator.[12]

Part 4: Applications, Drug Development Relevance, and Toxicity

Industrial and Research Applications

The applications of cadmium phosphate are limited due to its toxicity. However, it has been investigated for specialized uses:

-

Catalysis: Cadmium pyrophosphate has shown utility as a heterogeneous catalyst in certain organic synthesis reactions.[19]

-

Luminescent Materials: When doped with rare-earth elements like terbium (Tb), cadmium pyrophosphate can act as a phosphor, with potential applications in white light-emitting diodes (WLEDs).[21]

-

Fertilizers: While cadmium phosphate can provide phosphorus for crop growth, its use is a major source of cadmium contamination in agricultural soils, posing a significant environmental and health risk.[1][22][23]

Relevance to Drug Development and Nanotechnology

Direct pharmaceutical applications of cadmium phosphate are non-existent due to its severe toxicity. However, its properties and the behavior of cadmium ions are highly relevant to drug development professionals in several contexts:

-

Toxicology Studies: Cadmium phosphate serves as a model water-insoluble cadmium compound for toxicological research. Understanding its low but non-zero bioavailability and long-term effects is critical for setting regulatory limits for heavy metals.[8][22]

-

Nanoparticle Research: Cadmium-based quantum dots (QDs), such as cadmium selenide (CdSe), are nanoparticles studied extensively for biomedical imaging and targeted drug delivery due to their unique optical properties.[6] The core challenge with these materials is the potential for the cadmium-containing core to degrade, releasing toxic Cd²⁺ ions. Research into stable coatings, such as a zinc sulfide (ZnS) shell, is aimed at preventing this leaching.[6] While not a QD itself, cadmium phosphate nanoparticles have been explored as potential nanocarriers, but the inherent toxicity remains the primary barrier to any clinical translation.[24]

Critical Safety and Toxicological Profile

All cadmium compounds, including cadmium phosphate, must be handled as highly toxic and carcinogenic substances. [2][7][8]

-

Carcinogenicity: Cadmium is classified as a Group 1 human carcinogen by the International Agency for Research on Cancer (IARC).[2][25]

-

Routes of Exposure: The primary routes of occupational exposure are inhalation of dust and ingestion.[7][8]

-

Mechanism of Toxicity: Once absorbed, cadmium binds to the protein metallothionein and is transported primarily to the kidneys and liver, where it can accumulate.[8][26] Chronic exposure leads to severe kidney damage (renal tubular dysfunction), bone demineralization (osteoporosis), and respiratory diseases.[22][26]

-

Environmental Impact: The low solubility of cadmium phosphate limits its immediate mobility in neutral soils.[7] However, acidification of the environment can increase its solubility, releasing toxic cadmium ions into water systems and facilitating its uptake by crops, thereby entering the food chain.[7][22]

Toxicological Pathway Overview

The following diagram outlines the pathway from exposure to cadmium compounds to systemic toxicity.

Caption: Simplified toxicological pathway of cadmium.

Conclusion

Cadmium phosphate is a well-defined inorganic material with high thermal stability and distinct structural chemistry. While its physical and chemical properties make it an interesting subject for materials science research, particularly in catalysis and luminescence, its profound toxicity severely restricts its practical application. For scientists in the life sciences and drug development, the primary relevance of cadmium phosphate lies in its role as a toxicant and an environmental contaminant. The principles learned from its behavior and the challenges associated with cadmium-containing nanomaterials underscore the critical importance of balancing novel material functions with rigorous toxicological assessment to ensure human and environmental safety.

References

-

Wikipedia. Cadmium phosphate. [Link]

-

IUCr Journals. Crystal structure reinvestigation and spectroscopic analysis of tricadmium orthophosphate. [Link]

-

Laboratory Notes. Cadmium Phosphate (Cd₃(PO₄)₂). [Link]

-

PMC. Cadmium phosphates Cd2(PO4)OH and Cd5(PO4)2(OH)4 crystallizing in mineral structures. [Link]

-

Grokipedia. Cadmium phosphate. [Link]

-

IUCrData. Cadmium phosphates Cd2(PO4)OH and Cd5(PO4)2(OH)4 crystallizing in mineral structures. [Link]

-

PMC. Crystal structure reinvestigation and spectroscopic analysis of tricadmium orthophosphate. [Link]

-

RSC Publishing. Immobilization of cadmium ions to synthesis hierarchical flowerlike cadmium phosphates microspheres and their application in the degradation of organic pollutants under light irradiation. [Link]

-

PubChem - NIH. Cadmium phosphate | Cd3O8P2 | CID 26060. [Link]

-

WebQC.org. cadmium phosphate. [Link]

-

Safer Phosphates. Cadmium Threat to Health and Environment. [Link]

-

FoodTimes. Phosphate fertilizers and cadmium exposure risks. [Link]

-

Chemsrc. CADMIUM PHOSPHATE (ORTHO) | CAS#:13477-17-3. [Link]

-

SpringerLink. Cadmium pollution from phosphate fertilizers in arable soils and crops: an overview. [Link]

-

ACS Publications. Phosphates of Cadmium. [Link]

-

Canadian Science Publishing. Crystal structure of Cd2P2O7. [Link]

-

MDPI. Phosphate Fertilizers' Dual Role in Cadmium-Polluted Acidic Agricultural Soils: Dosage Dependency and Passivation Potential. [Link]

-

GOV.UK. Cadmium: toxicological overview. [Link]

-

UNEP - UN Environment Programme. Cadmium. [Link]

-

JETIR.org. Luminescence Properties of Cd2P2O7: Tb Phosphor Prepared by Slow Vaporization Method. [Link]

-

ATSDR. Toxicological Profile for Cadmium. [Link]

-

AKJournals. Complexes of cadmium with phosphoric acid. [Link]

-

MDPI. Treatment of Cadmium-Contaminated Water Systems Using Modified Phosphate Rock Powder: Contaminant Uptake, Adsorption Ability, and Mechanisms. [Link]

-

PMC. Cadmium toxicity and treatment: An update. [Link]

-

PMC. Cadmium nanocluster as a safe nanocarrier: biodistribution in BALB/c mice and application to carry crocin to breast cancer cell lines. [Link]

-

Chemistry Stack Exchange. Do (some or all) phosphates thermally decompose?. [Link]

-

ResearchGate. Crystal structure of Cd2P2O7. [Link]

-

PMC. Cadmium-Containing Nanoparticles: Perspectives on Pharmacology & Toxicology of Quantum Dots. [Link]

Sources

- 1. Cadmium phosphate - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Cadmium phosphates Cd2(PO4)OH and Cd5(PO4)2(OH)4 crystallizing in mineral structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cadmium-Containing Nanoparticles: Perspectives on Pharmacology & Toxicology of Quantum Dots - PMC [pmc.ncbi.nlm.nih.gov]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. Cadmium phosphate | Cd3O8P2 | CID 26060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. cadmium phosphate [chemister.ru]

- 11. CADMIUM PHOSPHATE (ORTHO) | CAS#:13477-17-3 | Chemsrc [chemsrc.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Crystal structure reinvestigation and spectroscopic analysis of tricadmium orthophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Immobilization of cadmium ions to synthesis hierarchical flowerlike cadmium phosphates microspheres and their application in the degradation of organic pollutants under light irradiation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. journals.iucr.org [journals.iucr.org]

- 16. akjournals.com [akjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. jetir.org [jetir.org]

- 22. Cadmium Threat to Health and Environment | Safer Phosphates [saferphosphates.com]

- 23. Cadmium pollution from phosphate fertilizers in arable soils and crops: an overview [journal.hep.com.cn]

- 24. Cadmium nanocluster as a safe nanocarrier: biodistribution in BALB/c mice and application to carry crocin to breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Phosphate fertilizers and cadmium exposure risks - FoodTimes [foodtimes.eu]

- 26. gov.uk [gov.uk]

Spectroscopic analysis of tricadmium orthophosphate.

Spectroscopic Characterization and Impurity Profiling of Tricadmium Orthophosphate ( -Cd (PO ) )

Executive Summary

Tricadmium orthophosphate (Cd

Cadmium is a Class 1 elemental impurity (ICH Q3D / USP <232>) with strict permissive daily exposure (PDE) limits. Understanding the spectroscopic signature of cadmium phosphate species is critical for researchers validating analytical methods for trace metal scavenging or investigating phosphate-based excipient purity.

This guide provides a rigorous technical analysis of the vibrational and electronic structure of

Part 1: Fundamental Physicochemical Profile

Before spectroscopic interrogation, the material's phase purity must be established. The

| Property | Specification |

| Formula | Cd |

| Crystal System | Monoclinic |

| Space Group | |

| Lattice Parameters | |

| Band Gap ( | 3.85 eV (Indirect) |

| Optical Appearance | Colorless / White Powder |

Scientific Insight: The structure consists of Cd

Part 2: Vibrational Spectroscopy (IR & Raman)[8]

Fourier-Transform Infrared (FTIR) Analysis

The FTIR spectrum of Cd

Experimental Protocol (KBr Pellet):

-

Preparation: Mix 1 mg of dried Cd

(PO -

Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2

m to avoid Christiansen effect scattering). -

Compression: Press at 10 tons for 2 minutes to form a transparent pellet.

-

Acquisition: Scan 4000–400 cm

, resolution 2 cm

Data Interpretation: The spectrum is divided into two primary regions: the stretching modes (high energy) and bending modes (lower energy).

| Frequency Region (cm | Assignment | Mode Description |

| 1151 – 936 | Strong, broad bands. The loss of | |

| ~936 | Typically infrared inactive in perfect | |

| 624 – 431 | Sharp, medium intensity bands. Detailed splitting observed at 624, 597, 570, 558, 544, 531 cm | |

| < 430 | Lattice modes involving Cd-O interactions and PO |

Raman Spectroscopy

Raman is complementary to IR.[8] The symmetric stretching mode (

-

Dominant Peak: ~940–960 cm

( -

Diagnostic Value: This single sharp peak is the quickest way to confirm the presence of the orthophosphate anion without interference from water (which plagues IR).

Part 3: Electronic Spectroscopy (UV-Vis)

Detailed knowledge of the electronic structure is vital when using Cd

Experimental Protocol (Diffuse Reflectance):

-

Use a UV-Vis spectrophotometer with an Integrating Sphere accessory.

-

Reference: Polytetrafluoroethylene (PTFE) or BaSO

standard. -

Conversion: Convert Reflectance (

) to Kubelka-Munk function: -

Band Gap Determination: Plot

vs. Energy (

Key Findings:

-

Absorption Edge: Sharp rise beginning ~320 nm, peaking at 289 nm .

-

Band Gap: The Tauc plot yields an indirect band gap of 3.85 eV .[6][7]

-

Purity Check: Pure Cd

(PO

Part 4: Trace Analysis & Impurity Profiling (Pharma Focus)

For drug development professionals, the interaction with this material is often regulatory. Cadmium is a toxic heavy metal. If phosphate salts (like Calcium Phosphate) are used as excipients, they must be screened for Cadmium. Conversely, if Cd

Analytical Workflow Diagram

The following diagram illustrates the logical flow from synthesis/sampling to spectroscopic validation and regulatory compliance check.

Figure 1: Integrated workflow for the structural and regulatory analysis of Tricadmium Orthophosphate.

Quantification Protocol (ICP-MS)

Objective: Confirm Cd stoichiometry or detect Cd impurities in other phosphates.

-

Digestion: Dissolve 100 mg sample in 5 mL conc. HNO

(Trace Metal Grade) utilizing microwave digestion (200°C, 15 min). -

Dilution: Dilute to 50 mL with deionized water (18.2 M

). -

Internal Standard: Add Rhodium (

Rh) or Indium ( -

Isotopes Monitored:

Cd and

Part 5: Synthesis Protocol (Solid-State)

To generate high-purity

-

Precursors: Stoichiometric mixture (3:2 molar ratio) of CdO (or CdCO

) and (NH -

Homogenization: Ball mill precursors in acetone for 4 hours. Dry at 80°C.

-

Calcination (Step 1): Heat at 400°C for 4 hours to remove volatile NH

and H -

Sintering (Step 2): Regrind and fire at 900°C for 12 hours in an alumina crucible.

-

Cooling: Slow cool (2°C/min) to room temperature to stabilize the monoclinic

-phase.

Causality: The two-step heating is crucial. Direct high-temperature sintering causes rapid gas evolution from ammonium salts, leading to porous, low-density materials that scatter light poorly in UV-Vis measurements.

References

-

Cherif, F. Z., et al. (2023). "Crystal structure reinvestigation and spectroscopic analysis of tricadmium orthophosphate."[3] Acta Crystallographica Section E: Crystallographic Communications, 79(12), 1155-1160.[3]

- Stephens, J. S., et al. (1970). "Crystal structure of -Zn (PO ) and its relationship to -Cd (PO ) ." Bulletin de la Société Française de Minéralogie et de Cristallographie. (Structural homology reference).

-

USP General Chapter <232>. "Elemental Impurities—Limits." United States Pharmacopeia. (Regulatory limits for Cadmium).

- Frost, R. L., et al. (2013). "Vibrational spectroscopic characterization of the phosphate mineral hureaulite." Spectrochimica Acta Part A.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure reinvestigation and spectroscopic analysis of tricadmium orthophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.iucr.org [journals.iucr.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.iucr.org [journals.iucr.org]

- 7. Crystal structure reinvestigation and spectroscopic analysis of tricadmium orthophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositorio.ufop.br [repositorio.ufop.br]

Methodological & Application

Application Note: Hydrothermal Synthesis of Ultralong Cadmium Phosphate Hydroxide Nanowires

Executive Summary

This application note details a robust, self-validating protocol for the hydrothermal synthesis of ultralong Cadmium Phosphate Hydroxide (

Target Audience: Materials Scientists, Chemical Engineers, and Pharmaceutical Researchers (focus on inorganic delivery vectors and bio-mimetics).

Key Deliverables:

-

Reproducibility: A "Cadmium Oleate Precursor" method that guarantees high aspect ratios (>1000).

-

Mechanism: In-depth analysis of the structure-directing role of oleate anions.[1]

-

Validation: Step-by-step characterization standards (XRD, SEM).

Theoretical Foundation & Reaction Mechanism

The Challenge of Anisotropy

Crystallizing hydroxyapatite (

The "Oleate-Lock" Mechanism

This protocol utilizes Sodium Oleate (

-

Precursor Formation: Oleate ions react with

to form a cadmium oleate complex.[1] -

Selective Adsorption: During hydrothermal treatment, oleate chains preferentially coordinate with

ions on the prism planes ( -

Steric Hindrance: The bulky hydrophobic tails of the oleate molecules create a steric barrier, physically blocking the deposition of new ions onto the side facets.

-

Unrestricted

-axis Growth: The basal planes (

Reaction Pathway Visualization

Figure 1: Mechanism of oleate-directed anisotropic growth of CdHAP nanowires.

Critical Parameters & Optimization

The following parameters are non-negotiable for achieving the "ultralong" morphology.

| Parameter | Optimal Range | Mechanistic Impact | Deviation Consequence |

| Temperature | 160°C – 200°C | Drives the hydrolysis of the precursor and increases solubility of amorphous phases (Ostwald ripening). | <160°C: Incomplete crystallization (amorphous clumps). >220°C: Degradation of oleate; loss of morphology control. |

| Time | 24 – 36 Hours | Allows sufficient time for the slow kinetics of | <12h: Short nanorods (insufficient ripening). |

| Na-Oleate : Cd Ratio | 2:1 to 3:1 (Molar) | Ensures full coverage of | Low Ratio: Low aspect ratio rods. High Ratio: Micelle aggregation prevents nucleation; yield drops. |

| pH | 9.0 – 11.0 | Stabilizes the | Acidic pH: Formation of Cadmium Hydrogen Phosphate ( |

Detailed Experimental Protocol

Safety & Prerequisites

-

Hazard Warning: Cadmium compounds are carcinogenic and highly toxic. All weighing and handling must occur in a certified fume hood. Wear double nitrile gloves and N95/P100 respiratory protection.

-

Waste Disposal: All supernatants and wash liquids must be collected in segregated "Heavy Metal" waste streams.

Reagents

-

Cadmium Chloride Hemipentahydrate (

) - Purity -

Sodium Oleate (

) - Purity -

Sodium Dihydrogen Phosphate (

)[1] -

Deionized Water (

) -

Ethanol (Absolute)

-

Cyclohexane (for extraction/washing)

Step-by-Step Synthesis Workflow

Step 1: Precursor Solution Preparation

-

Solution A (Surfactant): Dissolve 2.436 g of Sodium Oleate in 10 mL of DI water. Heat gently to 50°C to ensure full dissolution. The solution should be clear and slightly viscous.

-

Solution B (Cadmium Source): Dissolve 0.475 g of

in 8 mL of DI water. -

Solution C (Phosphate Source): Dissolve 0.281 g of

in 7 mL of DI water.

Step 2: Formation of Cadmium Oleate Precursor

-

Add Solution B dropwise into Solution A under vigorous magnetic stirring (500 rpm).

-

Observation: A thick white precipitate (Cadmium Oleate) will form immediately.

-

Stir for 20 minutes to ensure homogeneity.

Step 3: Phosphate Addition & Mineralization

-

Add Solution C dropwise into the Cadmium Oleate suspension.

-

Stir for an additional 10 minutes . The mixture will remain a white suspension.

-

Note: No pH adjustment is usually needed if reagents are exact, as the hydrolysis of oleate and phosphate naturally buffers the system to pH ~9-10. If pH < 9, adjust with dilute NaOH.

Step 4: Hydrothermal Treatment

-

Transfer the suspension into a 50 mL Teflon-lined stainless steel autoclave .

-

Fill factor should be approximately 50-60%.

-

Seal tightly and place in a pre-heated oven at 180°C .

-

Maintain temperature for 24 hours .

Step 5: Harvesting & Purification

-

Allow the autoclave to cool naturally to room temperature.

-

Washing Cycle (Critical):

-

Centrifuge the product (4000 rpm, 5 min).

-

Wash 3x with Ethanol (removes excess oleic acid/oleate).

-

Wash 2x with DI Water (removes inorganic salts like NaCl).

-

Optional: If the product is sticky, wash once with cyclohexane.

-

-

Dry the white product in a vacuum oven at 60°C for 6 hours.

Synthesis Workflow Diagram

Figure 2: Operational workflow for CdHAP nanowire synthesis.

Characterization & Validation Standards

To ensure the protocol was successful, compare your results against these benchmarks.

X-Ray Diffraction (XRD)[1][2]

-

Standard: JCPDS Card No. 14-0302 .[1]

-

Key Peaks: Look for intense peaks corresponding to the (100), (002), and (211) planes.

-

Validation: Sharp, narrow peaks indicate high crystallinity. No peaks should match

or

Morphology (SEM/TEM)

-

Success Criteria: Nanowires with diameters <100 nm and lengths >100

.[2] -

Failure Mode A (Short Rods): Indicates insufficient reaction time or low oleate concentration.

-

Failure Mode B (Agglomerates): Indicates insufficient washing (organic residue) or reaction temperature too low.

FTIR Spectroscopy

-

Phosphate Bands: Characteristic splitting of

bands at 560-600 -

Hydroxyl Group: A sharp peak at ~3570

confirms the "Hydroxy" component of the apatite structure (

Applications in Research & Development

While Cadmium's toxicity limits direct in vivo clinical use, these nanowires are high-value materials for specific R&D sectors:

-

Flexible Fire-Resistant Paper:

-

Ultralong CdHAP nanowires can be vacuum-filtered to form free-standing "paper" that is non-flammable, biocompatible (for skin contact sensors), and flexible. This is a superior alternative to polymer-based papers for harsh environments [1, 2].

-

-

Sacrificial Templates for Semiconductors:

-

CdHAP nanowires can be converted into CdS (Cadmium Sulfide) nanowires via anion exchange (sulfidation) with

. This preserves the nanowire morphology while creating a photocatalyst for hydrogen evolution or pollutant degradation [3].

-

-

Bio-Mimetic Models:

-

Used as a high-contrast (due to Cd's electron density) model for studying bone mineralization defects or protein-binding kinetics on apatite surfaces in ex vivo assays.

-

References

-

Sun, H., et al. "Ultralong Nanowires of Cadmium Phosphate Hydroxide Synthesized Using a Cadmium Oleate Precursor Hydrothermal Method and Sulfidation Conversion to Ultralong CdS Nanowires." Nanomaterials, vol. 14, no.[3] 3, 2024.

-

Zhu, Y.J., et al. "Highly Flexible and Nonflammable Inorganic Hydroxyapatite Paper."[4] Chemistry – A European Journal, vol. 20, no.[4] 5, 2014, pp. 1242-1246.

-

Chen, F., et al. "Ordered Ultralong Hydroxyapatite Nanowire Aerogels." ACS Nano, vol. 5, no. 10, 2011.

- Liu, C., et al. "Hydrothermal Synthesis of Cadmium Hydroxyapatite Nanowires." Journal of Crystal Growth, vol. 310, 2008.

Sources

Synthesis of cadmium phosphate nanoparticles for bioimaging.

Application Note & Protocol

Advanced Synthesis of Cadmium Phosphate Nanoparticles for High-Resolution Bioimaging

Audience: Researchers, scientists, and drug development professionals in the fields of nanotechnology, cell biology, and oncology.

Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis, functionalization, and application of cadmium phosphate nanoparticles for targeted bioimaging. We delve into the rationale behind methodological choices, from precursor selection in nanoparticle synthesis to bioconjugation strategies for cell-specific labeling. This document is designed to equip researchers with the necessary knowledge to produce and validate highly effective imaging probes, with a strong emphasis on reproducibility and safety.

Foundational Principles: The Rationale for Cadmium Phosphate in Bioimaging

Semiconductor nanoparticles, or quantum dots (QDs), have revolutionized fluorescent imaging in the life sciences.[1][2] Compared to traditional organic fluorophores, they offer superior optical properties, including high photostability, broad absorption spectra, and narrow, size-tunable emission peaks.[3][4] These characteristics allow for long-term imaging and multiplexed analysis with minimal spectral overlap.[4]

While cadmium selenide (CdSe) and cadmium sulfide (CdS) QDs are widely studied, cadmium phosphate-based nanomaterials present a unique platform. The synthesis methodologies, such as hydrothermal or co-precipitation, allow for the formation of various morphologies, including amorphous nanoparticles and highly structured nanowires.[5] The phosphate surface chemistry also offers distinct opportunities for functionalization.

A critical consideration for any cadmium-based nanoparticle is its potential cytotoxicity, primarily due to the leaching of Cd²⁺ ions.[6][7][8] Therefore, robust surface modification is not merely an option but a mandatory step to ensure biocompatibility and create a stable, functional probe for biological applications.[9] This guide will address this challenge directly through detailed surface functionalization protocols.

Synthesis Methodologies: A Comparative Overview

The choice of synthesis method dictates the primary characteristics of the nanoparticles, such as size, crystallinity, and morphology. Several effective methods have been developed for cadmium-based nanomaterials.[10]

| Synthesis Method | Principle | Typical Conditions | Advantages | Disadvantages | References |

| Co-precipitation | Rapid precipitation of insoluble cadmium phosphate from aqueous solutions of precursors. | Room temperature, aqueous solution, pH control (e.g., using NaOH). | Simple, rapid, low cost, high yield. | Poor control over size distribution, often yields amorphous particles. | [11][12][13] |

| Hydrothermal | Crystallization from aqueous solutions at high temperature and pressure in a sealed vessel (autoclave). | 140-200°C, 12-24 hours, aqueous solution with structure-directing agents. | High crystallinity, good control over morphology (nanowires, nanorods). | Requires specialized equipment (autoclave), longer reaction times. | [5][14][15][16] |

| Ionic Liquid-Assisted | Utilizes an ionic liquid as a template to control the size and morphology of the nanoparticles during synthesis. | Controlled temperature, constant stirring in the presence of an ionic liquid. | Facile, one-step process offering good morphological control. | Ionic liquids can be expensive; removal may be required. | [17] |

For this guide, we will focus on the hydrothermal method for synthesizing crystalline cadmium phosphate hydroxide nanowires, as it provides a high degree of structural integrity and uniformity, which is beneficial for consistent surface functionalization and bioimaging applications.

Experimental Protocol: Hydrothermal Synthesis of Cadmium Phosphate Hydroxide (CPH) Nanowires

This protocol is adapted from the cadmium oleate precursor hydrothermal method, which yields ultralong CPH nanowires with excellent morphology.[5][14] This method relies on the formation of a cadmium oleate precursor that directs the growth of the nanowire structure.

Materials & Reagents

-

Cadmium chloride (CdCl₂·2.5H₂O)

-

Sodium oleate (C₁₇H₃₃COONa)

-

Sodium dihydrogen phosphate (NaH₂PO₄·2H₂O)

-

Deionized (DI) water

-

Ethanol (for washing)

-

Teflon-lined stainless steel autoclave

Step-by-Step Synthesis Procedure

-

Precursor Solution Preparation:

-

Solution A: Dissolve 2.436 g of sodium oleate in 25 mL of DI water with magnetic stirring until a clear solution is formed.

-

Solution B: Dissolve 0.475 g of CdCl₂·2.5H₂O in 25 mL of DI water.

-

Solution C: Dissolve 0.281 g of NaH₂PO₄·2H₂O in 25 mL of DI water.

-

-

Reaction Mixture Assembly:

-

While stirring Solution A, add Solution B dropwise. A milky white precipitate of the cadmium oleate precursor will form.

-

Continue stirring for 20 minutes.

-

Add Solution C dropwise to the mixture.

-

Continue stirring the final reaction system for an additional 10 minutes.

-

-

Hydrothermal Treatment:

-

Transfer the final reaction mixture into a 100 mL Teflon-lined stainless steel autoclave.

-

Seal the autoclave and place it in a preheated oven at 180°C for 24 hours .

-

-

Product Collection and Purification:

-

After 24 hours, remove the autoclave from the oven and allow it to cool to room temperature naturally.

-

Collect the white precipitate by centrifugation or filtration.

-

Wash the product thoroughly with DI water and ethanol multiple times to remove any unreacted precursors and residual oleate groups.[5]

-

Dry the final CPH nanowire product in a vacuum oven at 60°C overnight.

-

Characterization and Quality Control

To ensure the synthesis was successful, a suite of characterization techniques is essential.[17][18] This step is critical for validating the material before proceeding to functionalization.

| Technique | Purpose | Expected Result |

| X-Ray Diffraction (XRD) | Determine crystal structure and phase purity. | Diffraction pattern matching the hexagonal phase of Cadmium Phosphate Hydroxide (CPH).[5] |

| Scanning Electron Microscopy (SEM) | Visualize surface morphology and particle shape. | Images showing ultralong nanowire structures with diameters <100 nm and lengths of several hundred micrometers.[5] |

| Transmission Electron Microscopy (TEM) | Observe size, shape, and internal structure at high resolution. | High-resolution images confirming nanowire morphology and crystallinity. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identify functional groups present on the nanoparticle surface. | Peaks corresponding to phosphate (PO₄³⁻) and hydroxyl (-OH) groups. Absence of significant oleate peaks after washing.[5] |

Workflow from Synthesis to Bioimaging

The overall process involves synthesis, purification, characterization, surface functionalization for water solubility, bioconjugation with a targeting ligand, and finally, application in cellular imaging.

Caption: Workflow from CPH nanowire synthesis to bioimaging application.

Protocol: Surface Functionalization and Bioconjugation

The as-synthesized CPH nanowires are hydrophobic and not suitable for biological systems.[9] The first step is a ligand exchange or coating to render them water-soluble and provide reactive groups for bioconjugation. We will use a common method involving polyethylene glycol (PEG) with a terminal carboxyl group.

Materials & Reagents

-

Synthesized CPH Nanowires

-

Thiol-PEG-Carboxylic Acid (HS-PEG-COOH)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Targeting Antibody (e.g., Anti-EGFR for cancer cell targeting)

-

Phosphate Buffered Saline (PBS), pH 7.4

-

MES Buffer (2-(N-morpholino)ethanesulfonic acid)

Step-by-Step Bioconjugation Protocol

This protocol uses EDC/NHS chemistry to form a stable amide bond between the carboxyl groups on the PEGylated nanoparticle surface and amine groups on the antibody.[19]

-

PEGylation (Surface Modification):

-

Disperse the CPH nanowires in a solution of HS-PEG-COOH. The thiol group will anchor to the nanoparticle surface. (This step may require optimization based on the specific nanoparticle surface chemistry; for phosphates, direct adsorption or silanization followed by PEGylation is also an option).

-

Incubate and then wash extensively to remove excess, unbound PEG. The result is water-soluble, carboxyl-terminated CPH nanowires.

-

-

Activation of Carboxyl Groups:

-

Disperse the carboxylated CPH nanowires in cold MES buffer.

-

Add EDC and NHS to the solution. This reaction activates the carboxyl groups to form a semi-stable NHS-ester.

-

Incubate for 30 minutes at room temperature with gentle mixing.

-

-

Antibody Conjugation:

-

Add the targeting antibody (dissolved in PBS) to the activated nanoparticle solution. The primary amine groups on the antibody's lysine residues will react with the NHS-ester, forming a covalent amide bond.

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer or glycine).

-

Purify the antibody-conjugated CPH nanowires from unconjugated antibodies and excess reagents using size-exclusion chromatography or repeated centrifugation/resuspension.

-

Caption: Covalent antibody conjugation to a nanoparticle surface.

Protocol: In Vitro Bioimaging of Cancer Cells

This protocol describes the use of the antibody-conjugated CPH nanowires to label and image cancer cells overexpressing the target receptor (e.g., EGFR).

Materials & Reagents

-

Target cancer cell line (e.g., A431, high EGFR expression)

-

Control cell line (low/no EGFR expression)

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Antibody-conjugated CPH nanowires

-

PBS

-

Paraformaldehyde (PFA) for fixing

-

DAPI stain for nucleus (optional)

-

Fluorescence microscope with appropriate filter sets

Step-by-Step Imaging Procedure

-

Cell Seeding: Seed the target and control cells onto glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator.

-

Nanoparticle Incubation:

-

Dilute the antibody-conjugated CPH nanowires to a final concentration (e.g., 10-50 µg/mL) in complete cell culture medium.

-

Remove the old medium from the cells and add the nanoparticle-containing medium.

-

Incubate for 1-4 hours to allow for receptor-mediated binding and internalization.[3]

-

-

Washing:

-

Gently aspirate the nanoparticle-containing medium.

-

Wash the cells three times with warm PBS to remove unbound nanoparticles. This step is crucial to reduce background signal.

-

-

Cell Fixation:

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash again three times with PBS.

-

-

Staining and Mounting (Optional):

-

If desired, counterstain the cell nuclei with DAPI.

-

Mount the coverslips onto microscope slides with an appropriate mounting medium.

-

-

Microscopy:

-

Image the cells using a fluorescence microscope. Use a broad UV/blue excitation source and an emission filter corresponding to the emission peak of your CPH nanoparticles.

-

Expected Result: Bright fluorescence should be observed specifically on the target cancer cells, while the control cells should show minimal signal, demonstrating the targeting specificity of the bioprobe.

-

Mandatory Safety Evaluation: Cytotoxicity

Given the cadmium core, assessing the toxicity of the final functionalized nanoparticles is non-negotiable.[20][21] A simple MTT or Neutral Red uptake assay should be performed.

-

Principle: Expose cells to increasing concentrations of the nanoparticles for 24-48 hours.

-

Procedure: Follow a standard MTT or Neutral Red protocol.

-

Control Groups: Include untreated cells (negative control) and cells treated with a known toxin or unfunctionalized nanoparticles (positive controls).

-

Analysis: Measure cell viability relative to the untreated control. The goal is to identify a concentration range that provides a strong imaging signal without inducing significant cell death.[22]

References

- A Guide to the Initial Synthesis of Nanopowder Ammonium Cadmium Phosph

- Bioconjugated Quantum Dots for In Vivo Molecular and Cellular Imaging. (n.d.). PMC - NIH.

- Bio-Conjugated Quantum Dots for Cancer Research: Detection and Imaging. (2021). Frontiers.

- The Role of Bioconjugation in Quantum Dots for Bioimaging and Beyond. (2024). Walsh Medical Media.

- Bio-conjugation of graphene quantum dots for targeting imaging. (n.d.). RSC Publishing.

- Applications of Quantum Dots in Bioimaging and Bioassays. (n.d.). Sigma-Aldrich.

- Synthesis and properties of cadmium phosph

- Functionalized Quantum Dots for Biosensing and Bioimaging and Concerns on Toxicity. (2013).

- Ultralong Nanowires of Cadmium Phosphate Hydroxide Synthesized Using a Cadmium Oleate Precursor Hydrothermal Method and Sulfidation Conversion to Ultralong CdS Nanowires. (2024). MDPI.

- Ultralong Nanowires of Cadmium Phosphate Hydroxide Synthesized Using a Cadmium Oleate Precursor Hydrothermal Method and Sulfidation Conversion to Ultralong CdS Nanowires. (2024). PubMed.

- Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applic

- In vitro and in vivo imaging with quantum dots. (2010). PubMed.

- Cadmium-free Quantum Dots for Bioimaging. (n.d.). Sigma-Aldrich.

- CYTOTOXIC AND GENOTOXIC EFFECTS OF CADMIUM SULFIDE NANOPARTICLES. (2017). Experimental Oncology.

- Cadmium-Free Quantum Dots as Time-Gated Bioimaging Probes in Highly-Autofluorescent Human Breast Cancer Cells. (n.d.). PMC.

- Comparative cytotoxicity of cadmium forms (CdCl2, CdO, CdS micro- and nanoparticles) in renal cells. (2013).

- Comparative cytotoxicity of cadmium forms (CdCl2, CdO, CdS micro- and nanoparticles) in renal cells. (n.d.). Toxicology Research (RSC Publishing).

- Cadmium toxicity and treatment: An upd

- Cytotoxic and genotoxic effects of cadmium sulfide nanoparticles. (n.d.). Unknown Source.

- Synthesis and Study of the Properties of Some Metal oxide Using Co-Precipit

- Cadmium-based quantum dots: preparation, surface modification, and applic

- Coprecipitation Nanoparticle synthesis | Advantages Disadvantages and experimental process. (2024). YouTube.

- Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applic

- SYNTHESIS OF CdS NANOPARTICLES BY CHEMICAL Co-PRECIPITATION METHOD AND ITS COMPARATIVE ANALYSIS OF PARTICLE SIZE VIA STRUCTURAL. (2020). SciSpace.

- Preparation of CdS nanoparticles by hydrothermal method in microemulsion. (2025). Unknown Source.

- Hydrothermal Synthesis of Fe-Doped Cadmium Oxide Showed Bactericidal Behavior and Highly Efficient Visible Light Photoc

Sources

- 1. Semiconductor Quantum Dots for Bioimaging and Biodiagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo imaging with quantum dots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Bio-Conjugated Quantum Dots for Cancer Research: Detection and Imaging [frontiersin.org]

- 4. Applications of Quantum Dots in Bioimaging and Bioassays [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. exp-oncology.com.ua [exp-oncology.com.ua]

- 7. Comparative cytotoxicity of cadmium forms (CdCl2, CdO, CdS micro- and nanoparticles) in renal cells - Toxicology Research (RSC Publishing) [pubs.rsc.org]

- 8. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. Cadmium-based quantum dots: preparation, surface modification, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Study of the Properties of Some Metal oxide Using Co-Precipitation Method [jns.kashanu.ac.ir]

- 12. youtube.com [youtube.com]

- 13. scispace.com [scispace.com]

- 14. Ultralong Nanowires of Cadmium Phosphate Hydroxide Synthesized Using a Cadmium Oleate Precursor Hydrothermal Method and Sulfidation Conversion to Ultralong CdS Nanowires - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cadmium Sulfide Nanoparticles: Preparation, Characterization, and Biomedical Applications [mdpi.com]

- 19. Bioconjugated Quantum Dots for In Vivo Molecular and Cellular Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cadmium-Free Quantum Dots as Time-Gated Bioimaging Probes in Highly-Autofluorescent Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxic and genotoxic effects of cadmium sulfide nanoparticles [nasplib.isofts.kiev.ua]

- 22. researchgate.net [researchgate.net]

Application Note: Synthesis of Cad-Phosphate Phosphors via the Solid-State Reaction Method

Abstract

This document provides a comprehensive guide for the synthesis of rare-earth-doped cadmium phosphate phosphors using the high-temperature solid-state reaction (SSR) method.[1] This technique is distinguished by its versatility and capability to produce phosphors with properties suitable for a range of applications, including solid-state lighting and bio-imaging.[2][3][4] The protocol herein is structured to provide researchers, scientists, and drug development professionals with a robust, self-validating framework. We will detail the synthesis of a red-emitting Europium-doped cadmium phosphate (Cd₃(PO₄)₂:Eu³⁺) as a primary example, explain the causality behind critical experimental choices, and outline the necessary characterization techniques to validate the synthesis and evaluate phosphor performance.

Principle of the Solid-State Reaction Method

The solid-state reaction method is a foundational technique for producing polycrystalline solids, such as phosphors, from a mixture of solid starting materials.[5] The process relies on the thermal diffusion of ions between adjacent solid particles at elevated temperatures, typically between 800-1500°C.[5][6]

The core principle involves overcoming the kinetic barriers to reaction in the solid phase. Intimate mixing of precursors is crucial to maximize the contact area. At high temperatures, ions gain sufficient thermal energy to diffuse across particle boundaries, leading to nucleation and growth of the new, desired crystalline phase.[7] The overall reaction for a generic cadmium phosphate phosphor can be represented as:

Precursor_Cd + Precursor_P + Precursor_Dopant --(High Temp)--> (Cd,Dopant)₃(PO₄)₂

The success of this method hinges on careful control over reaction parameters like temperature, duration, atmosphere, and the homogeneity of the precursor mixture.[6]

Workflow Overview: Solid-State Synthesis of Phosphors

The entire process, from precursor selection to final characterization, follows a systematic workflow. The diagram below illustrates the key stages involved in the synthesis protocol.

Caption: A visual guide to the key stages in the solid-state synthesis of cadmium phosphate phosphors.

Detailed Protocol: Synthesis of Red-Emitting Cd₃(PO₄)₂:Eu³⁺

This section provides a step-by-step methodology for synthesizing a red-emitting phosphor, where Eu³⁺ ions act as the activator centers within the cadmium phosphate host lattice.

Materials and Equipment

-

Precursors:

-

Equipment:

-

Agate mortar and pestle

-

High-temperature muffle furnace (programmable, up to 1300°C)

-

Alumina crucibles with lids

-

Digital balance (±0.0001 g)

-

Standard laboratory glassware

-

Step-by-Step Experimental Procedure

Step 1: Stoichiometric Calculation

The goal is to synthesize Cd₃(PO₄)₂ doped with a specific molar percentage of Europium (e.g., 5 mol%). The Eu³⁺ ions will substitute Cd²⁺ ions in the crystal lattice.

The balanced chemical reaction, considering the decomposition of the phosphate precursor, is: 3(1-x) CdO + x/2 Eu₂O₃ + 2 (NH₄)H₂PO₄ → Cd₃(₁-ₓ)Euₓ(PO₄)₂ + 2 NH₃(g) + 3 H₂O(g)

For a 10 g batch of Cd₂(.₉₅)Eu₀.₀₅(PO₄)₂:

-

Calculate the molar masses of the reactants and the final product.

-

Determine the required mass of each precursor based on the target stoichiometry (x=0.05). Ensure precise weighing.

Step 2: Homogenization of Precursors

-

Action: Weigh the calculated amounts of CdO, (NH₄)H₂PO₄, and Eu₂O₃ and place them into an agate mortar.

-

Protocol: Grind the mixture thoroughly for at least 30 minutes. The powder should become visually uniform in color and texture.

-

Causality: This step is arguably the most critical in solid-state synthesis.[8] Thorough grinding maximizes the interfacial contact area between reactant particles, which reduces the diffusion distance for ions and promotes a complete and uniform reaction at a lower temperature.[1]

Step 3: High-Temperature Calcination

-

Action: Transfer the homogenized powder into an alumina crucible. Loosely place a lid on top to allow gaseous byproducts like ammonia and water to escape.

-

Protocol: Place the crucible in the center of the muffle furnace and execute the following heating program:

-

Ramp from Room Temperature to 400°C at a rate of 5°C/min. Dwell for 2 hours.

-

Ramp from 400°C to 1100°C at a rate of 5°C/min. Dwell for 4-6 hours.

-

Allow the furnace to cool naturally to room temperature.

-

-

Causality:

-

The initial dwell at 400°C is for the decomposition of the ammonium phosphate precursor, ensuring a controlled release of ammonia and water vapor.

-

The high-temperature dwell at 1100°C provides the necessary thermal energy for the solid-state diffusion of Cd²⁺, Eu³⁺, and phosphate ions to form the desired crystalline cadmium phosphate host structure.[9][10]

-

Step 4: Post-Synthesis Processing

-

Action: Once cooled, remove the crucible from the furnace. The product will be a sintered cake.

-

Protocol: Gently grind the sintered product back into a fine powder using the agate mortar and pestle. For certain applications, the powder can be washed with deionized water and ethanol to remove any unreacted surface impurities, followed by drying at 80-100°C.[11]

-

Causality: Grinding the final product breaks up agglomerates formed during sintering, resulting in a fine powder with a uniform particle size distribution, which is crucial for applications like screen printing or incorporation into polymer matrices.

Self-Validation and Characterization

To ensure the trustworthiness of the protocol, the synthesized material must be thoroughly characterized to confirm its structure, morphology, and luminescent properties.

-

X-Ray Diffraction (XRD): This is the primary technique to confirm the formation of the desired crystalline phase.[2][12] The obtained diffraction pattern should be compared with a standard database (e.g., JCPDS file) to verify the phase purity of Cd₃(PO₄)₂.[13]

-

Scanning Electron Microscopy (SEM): SEM analysis reveals the morphology, particle size, and degree of agglomeration of the phosphor powder.[2] This is important as particle morphology can influence light scattering and application performance.

-

Photoluminescence (PL) Spectroscopy: This is the definitive test to validate the material's function as a phosphor.[2]

-

Excitation Spectrum: Identifies the optimal wavelengths of UV or near-UV light to excite the phosphor.

-

Emission Spectrum: Records the light emitted by the phosphor upon excitation. For Cd₃(PO₄)₂:Eu³⁺, characteristic sharp emission peaks corresponding to the ⁵D₀ → ⁷Fⱼ transitions of Eu³⁺ are expected, primarily in the red region of the spectrum (around 612-620 nm).

-

Key Parameters and Optimization

The luminescent properties of cadmium phosphate phosphors can be finely tuned by adjusting several key parameters. The choice of dopant ion is the most significant factor in determining the emission color.

| Host Lattice | Dopant (Activator) | Typical Molar % | Primary Emission Color | Potential Applications |

| Cd₃(PO₄)₂ | Eu³⁺ | 1-5 mol% | Red (~615 nm) | Solid-State Lighting, Displays[8] |

| Cd₃(PO₄)₂ | Dy³⁺ | 0.5-15 mol% | Yellow/White (~470 nm, ~577 nm) | White LEDs (w-LEDs)[13][14] |

| Cd₅(PO₄)₃Cl | Mn²⁺ | 1-10 mol% | Yellow-Orange | Fluorescent Lamps |

| Cd₂P₂O₇ | Dy³⁺ | 0.5-5 mol% | Blue & Yellow | White LEDs[15][16] |

The Role of Flux: In some cases, a small amount (1-5 wt%) of a fluxing agent (e.g., H₃BO₃, LiCl, BaF₂) can be added during the mixing stage.[8][17]

-

Causality: A flux acts as a high-temperature solvent, creating a temporary liquid phase that facilitates the diffusion of reactants.[18] This can lead to several benefits:

Conclusion

The solid-state reaction method is a highly effective and scalable technique for the synthesis of cadmium phosphate phosphors. By precisely controlling precursor stoichiometry, ensuring thorough homogenization, and optimizing the thermal treatment profile, researchers can reliably produce phosphors with tailored luminescent properties. The protocol described provides a validated workflow that, when coupled with rigorous characterization, enables the development of high-performance materials for advanced applications in lighting, displays, and biomedical imaging.

References

- Review article on Characterization Techniques and Optical Properties of Luminescent Materials. International Journal of Science Technology & Management.

- Advances in Phosphors for Light-emitting Diodes. ACS Combinatorial Science.

- Eu3+ Ion-doped Lithium Cadmium Orthophosphate Nanopowders for Reddish Orange-emitting Solid-state Lighting Applications. Journal of Materials Science: Materials in Electronics.

-

Role of flux in the production process of red phosphors for white LEDs. ResearchGate. Available at: [Link]

-

Synthesis and Luminescent Properties of Dy3+-Activated Yellow Phosphors with Anomalous Thermal Quenching for w-LEDs. PMC. Available at: [Link]

-

Flux assisted synthesis of Ba9Sc2Si6O24:Eu2+ phosphor. ResearchGate. Available at: [Link]

-

Flux assisted synthesis of Ba9Sc2Si6O24:Eu2+ phosphor. AIP Conference Proceedings. Available at: [Link]

-

Low-Temperature Synthesis and Photoluminescence Properties of Mg2TiO4:Mn4+ Phosphor Prepared by Solid-State Reaction Methods Assisted by LiCl Flux. MDPI. Available at: [Link]

-

Methods of phosphor synthesis and related technology. ResearchGate. Available at: [Link]

-

Synthesis, Characterization and Photoluminescence study of Sr2CeO4:Eu phosphor. Der Pharma Chemica. Available at: [Link]

-

Solid State Chemistry. Textbook. Available at: [Link]

-

SYNTHESIS AND CHARACTERIZATION OF PHOSPHATE-BASED PHOSPHORS: REVIEW. IJCRT.org. Available at: [Link]

-

Synthesis Techniques of Pyrophosphate Phosphor Materials. ResearchGate. Available at: [Link]

-

Synthesis and luminescence properties of Dy3+ ions doped KMgPO4 phosphor for eco-friendly solid-state lighting. Indian Academy of Sciences. Available at: [Link]

-

Solid-state synthesis Definition. Fiveable. Available at: [Link]

-

Structure and Photoluminescence Properties of Dy3+ Doped Phosphor with Whitlockite Structure for White Light-Emitting Diodes. PMC. Available at: [Link]

-

Phosphor Applications | Displays | Lighting. PhosphorTech. Available at: [Link]

-

Phosphors for multimodal bio-imaging: making the right choices. Universiteit Gent Academic Bibliography. Available at: [Link]

-

Photoluminescence Studies of Europium (III) Doped Di-Barium Magnesium Silicate Phosphors. Research and Reviews. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijstm.com [ijstm.com]

- 3. Technology - PhosphorTech [phosphortech.com]

- 4. Phosphors for multimodal bio-imaging: making the right choices [biblio.ugent.be]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.aip.org [pubs.aip.org]

- 11. benchchem.com [benchchem.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. ias.ac.in [ias.ac.in]

- 14. Synthesis and Luminescent Properties of Dy3+-Activated Yellow Phosphors with Anomalous Thermal Quenching for w-LEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structure and Photoluminescence Properties of Dy3+ Doped Phosphor with Whitlockite Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. ch.ntu.edu.tw [ch.ntu.edu.tw]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

Cadmium phosphate for heavy metal immobilization in wastewater.

Application Note: Phosphate-Mediated Immobilization of Cadmium in Industrial & Pharmaceutical Effluents

Executive Summary

This application note details the physicochemical protocols for immobilizing Cadmium (Cd²⁺) from wastewater streams via phosphate precipitation and sorption. While Cadmium is a critical catalyst in certain pharmaceutical syntheses and a byproduct in battery manufacturing, its high toxicity requires strict effluent limits (<0.005 mg/L in many jurisdictions).

This guide rejects the premise of using "Cadmium Phosphate" as a starting reagent. Instead, it focuses on the formation of insoluble Cadmium Phosphate (

-

Direct Precipitation: For high-load effluents (>10 mg/L Cd), recovering Cd as a solid phosphate salt.

-

Hydroxyapatite (HAP) Polishing: For trace effluents (<10 mg/L Cd), utilizing ion-exchange and surface complexation on Calcium Phosphate matrices.

Thermodynamic & Mechanistic Basis

The efficacy of phosphate-based immobilization relies on the extremely low solubility of cadmium phosphate species compared to cadmium carbonate or hydroxide.

The Solubility Product Principle

When a soluble phosphate source (e.g.,

-

of

-

Comparison: This is significantly more stable than Cadmium Carbonate (

). -

pH Dependence: The availability of

is pH-dependent. Below pH 6, protonated species (

Mechanism of Hydroxyapatite (HAP) Sorption

Synthetic or biogenic Hydroxyapatite (

-

Isovalent Ion Exchange: Cd²⁺ (0.97 Å) replaces Ca²⁺ (0.99 Å) in the crystal lattice due to similar ionic radii.

-

Surface Precipitation: Dissolution of HAP releases local phosphate, causing immediate re-precipitation of Cd-Phosphate on the particle surface.

Visualization: Mechanistic Pathways

The following diagram illustrates the competing pathways and the logic behind selecting the correct protocol.

Figure 1: Decision matrix for selecting Direct Precipitation vs. HAP Sorption based on initial Cadmium load.

Protocol A: High-Load Recovery (Direct Precipitation)

Application: Primary treatment of API manufacturing waste or plating baths. Goal: Bulk reduction of Cd from >50 mg/L to <1 mg/L.

Reagents & Equipment

-

Trisodium Phosphate (

) or Dipotassium Phosphate ( -

pH Adjusters: 1M NaOH and 1M HCl.

-

Flocculant: Anionic Polyacrylamide (PAM) (0.1% solution).

-

Overhead stirrer with tachometer.

Step-by-Step Methodology

-

Stoichiometric Calculation: Determine the molar concentration of Cd in the influent. Add Phosphate at a P:Cd molar ratio of 2:3 (theoretical) but practically 1.2:1 to 1.5:1 to ensure complete reaction (common ion effect).

-

Note: Excess phosphate is preferable to excess Cadmium, but massive excess can cause secondary pollution.

-

-

pH Adjustment (Critical Step): Adjust the effluent pH to 8.0 – 8.5 .

-

Why: At pH < 7, solubility of

increases.[3] At pH > 10,

-

-

Reaction: Add the phosphate solution slowly while stirring at 150-200 RPM for 15 minutes.

-

Observation: A white, crystalline precipitate should form immediately.

-

-

Flocculation: Reduce stirring speed to 30-50 RPM . Add Anionic PAM (1-2 mL per Liter). Stir for 5 minutes.

-

Separation: Allow to settle for 60 minutes or pass through a filter press (0.45 µm pore size for lab validation).

Protocol B: Trace Polishing (Hydroxyapatite Sorption)

Application: "Finishing" step to meet strict environmental discharge limits (<0.01 mg/L). Goal: Removal of residual Cd via ion exchange.

Reagents

-

Synthetic Nano-Hydroxyapatite (n-HAP) or Biogenic Apatite (Bone Char).

-

Specification: High surface area (>40 m²/g) is preferred.

Step-by-Step Methodology

-

Bed/Batch Preparation:

-

Batch Mode: Dosage of 1.0 – 5.0 g/L of HAP powder.

-

Column Mode: Pack a column with granular HAP (particle size 0.5–1.0 mm to prevent backpressure).

-

-

pH Optimization: Adjust influent pH to 5.5 – 6.5 .

-

Why: Slightly acidic conditions favor the release of surface Ca²⁺ ions, facilitating the exchange with Cd²⁺. Alkaline conditions (>8) favor surface precipitation which can "blind" the pores of the sorbent.

-

-

Contact Time:

-

Batch: Agitate at 150 RPM for 2–4 hours .

-

Column: Maintain a Hydraulic Retention Time (HRT) of 20–30 minutes .

-

-

Regeneration (Optional): Saturated HAP can be regenerated using 0.1M EDTA or 0.1M HCl , recovering >90% of the Cadmium for disposal/recycling.

Data Analysis & Validation

To validate the process, researchers must characterize both the supernatant and the solid residue.

Quantitative Performance (Table)

| Parameter | Direct Precipitation ( | HAP Sorption (Polishing) |

| Optimal pH | 8.0 – 9.0 | 5.5 – 6.5 |

| Initial Cd Load | 50 – 500 mg/L | 1 – 20 mg/L |

| Removal Efficiency | 95 – 99% | 98 – 99.9% |

| Residual Cd | ~0.5 – 2.0 mg/L | < 0.05 mg/L |

| Reaction Time | 15 – 30 mins | 2 – 4 hours |

| Mechanism | Bulk Crystallization | Ion Exchange + Surface Complexation |

Analytical Techniques

-

ICP-OES/MS (Supernatant): Measure residual Cd concentration.

-

Success Criteria: Concentration below regulatory limit (e.g., <0.005 mg/L for EPA compliance).

-

-

XRD (Solids):

-

Precipitation: Look for peaks corresponding to Cadmium Phosphate (

) or Cadmium Hydroxyapatite . -

Sorption: A shift in the HAP lattice parameters indicates Cd incorporation (Cd-HAP solid solution).

-

-

TCLP (Toxicity Characteristic Leaching Procedure):

-

Subject the solid waste to acidic leaching (pH 4.9 acetic acid) to ensure the Cd is permanently immobilized and safe for landfill disposal.

-

Experimental Workflow Diagram

Figure 2: Integrated two-stage workflow for complete Cadmium remediation.

References

-

Mechanism of Hydroxyapatite Sorption

-

Direct Precipitation Kinetics

- Title: Precipitation of cadmium in water by the addition of phosphate solutions prepared from digested samples of waste animal bones.

- Source: ResearchGate (Desalination and Water Tre

-

URL:[Link]

-

pH Optimization & Soil/Water Interface

- Title: Soil pH effect on phosphate induced cadmium precipit

- Source: PubMed (Chemosphere), 2014.

-

URL:[Link]

-

Recovery & Regeneration

- Title: Highly Efficient Removal of Cadmium from Wastewater Using Eco-Friendly Amorphous Silicoaluminophosph

- Source: MDPI (Molecules), 2023.

-

URL:[Link]

-

Magnetic HAP for Easy Separation

- Title: Adsorption, recovery, and regeneration of Cd by magnetic phosph

- Source: PubMed (Environmental Science and Pollution Research), 2019.

-

URL:[Link]

Sources

- 1. Hydroxyapatite-Based Adsorbent Materials from Aquaculture Waste for Remediation of Metal-Contaminated Waters: Investigation of Cadmium Removal [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. iris.uniroma1.it [iris.uniroma1.it]

- 5. Adsorption and precipitation of cadmium affected by chemical form and addition rate of phosphate in soils having different levels of cadmium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Adsorption, recovery, and regeneration of Cd by magnetic phosphate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cadmium Ion Removal From Wastewater Utilizing Biomass-Based Materials: A Review[v1] | Preprints.org [preprints.org]

- 10. Soil pH effect on phosphate induced cadmium precipitation in Arable soil - PubMed [pubmed.ncbi.nlm.nih.gov]

Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS) for cadmium analysis in apatite.

An Application Note and Protocol for the Quantitative Analysis of Cadmium in Apatite by Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS)

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust methodology for the quantitative analysis of cadmium (Cd) in apatite minerals using Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS). Apatite, a common accessory mineral, serves as a valuable geological and environmental indicator, and its capacity to incorporate trace elements like cadmium is of significant interest in fields ranging from economic geology to environmental remediation and toxicology.[1][2] This document provides an in-depth explanation of the analytical principles, a step-by-step experimental protocol, and data analysis strategies designed for researchers, scientists, and drug development professionals. The protocol emphasizes scientific integrity through self-validating systems, including the use of matrix-matched standards and rigorous interference management, to ensure high-quality, reproducible data.

Introduction: The Significance of Cadmium in Apatite

Apatite, with the general formula Ca₅(PO₄)₃(F,Cl,OH), is a crystallographically accommodating host for a wide array of trace elements.[3] The ionic radius of Cd²⁺ is similar to that of Ca²⁺, allowing for its substitution into the apatite crystal lattice.[2][4] Studies have shown that cadmium may exhibit a slight preference for either the Ca(1) or Ca(2) crystallographic sites depending on the specific apatite composition (e.g., fluorapatite vs. hydroxyapatite).[3][5][6][7] The concentration and distribution of cadmium in apatite can provide critical insights into:

-

Geochemical Processes: Tracing the origin and evolution of magmatic and hydrothermal systems.[1]

-

Environmental Contamination: Assessing the extent and history of heavy metal pollution in soils and aquatic environments, as apatite can sequester cadmium.[8][9][10]

-

Toxicology and Biomineralization: Understanding the uptake of toxic metals in biological apatite, such as bones and teeth.[9][11][12]

LA-ICP-MS is the premier technique for this application, offering high spatial resolution (typically 15-150 microns) and low detection limits (ppb to ppm range), which allows for in-situ analysis of individual apatite grains and the characterization of elemental zoning.[13][14][15]

Foundational Principles: Why LA-ICP-MS for Cadmium in Apatite?

The LA-ICP-MS workflow involves using a high-energy laser to ablate a microscopic amount of material from the sample surface. This ablated material is then transported by an inert carrier gas into the inductively coupled plasma, where it is ionized. The resulting ions are then separated by their mass-to-charge ratio in the mass spectrometer and quantified.

The Challenge: Spectral Interferences on Cadmium

A significant analytical hurdle in the ICP-MS analysis of cadmium is the presence of spectral interferences, where polyatomic ions or isotopes of other elements have the same mass-to-charge ratio as the target cadmium isotope.[16] The most common and problematic interferences for cadmium isotopes include:

-

Molybdenum Oxides (MoO⁺): Molybdenum present in the sample or instrument can form oxides in the plasma that overlap with several cadmium isotopes (e.g., ⁹⁵Mo¹⁶O⁺ on ¹¹¹Cd⁺).[17]

-

Zirconium Oxides (ZrO⁺): Zirconium can also form oxides that interfere with cadmium isotopes.[18][19]

-

Isobaric Overlaps: Isotopes of other elements, such as Tin (Sn) and Indium (In), can directly overlap with cadmium isotopes.[18]

To achieve accurate quantification, these interferences must be resolved. Modern ICP-MS instruments, particularly triple quadrupole systems (ICP-QQQ-MS), offer superior interference removal by using a collision/reaction cell (CRC) with reactive gases like oxygen.[17] Oxygen reacts with the interfering molybdenum oxide, shifting it to a different mass, while cadmium does not react and can be measured without interference.[17]

The Solution: Matrix-Matched Calibration

Accurate quantification in LA-ICP-MS relies on external calibration using reference materials with known concentrations of the analyte. For apatite analysis, the most robust approach is to use matrix-matched standards.[20] This is because the laser-sample interaction and subsequent aerosol generation (ablation yield) can vary significantly between different materials (e.g., apatite vs. glass).[12][21] Using a standard with a similar matrix (i.e., a well-characterized apatite or a synthetic hydroxyapatite standard) minimizes these matrix effects and improves the accuracy of the results.[11][12][20] NIST SRM 610 and 612 glasses are commonly used for general trace element analysis but may not be ideal for high-accuracy apatite analysis without careful consideration of matrix effects.[21][22]

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the analysis of cadmium in apatite.

Diagram: Overall LA-ICP-MS Workflow

Caption: Figure 1. High-level workflow for LA-ICP-MS analysis.

Protocol 1: Sample Preparation

-

Mounting: Arrange apatite grains on double-sided tape within a 1-inch diameter mold. Pour epoxy resin over the grains and allow it to cure completely.

-